molecular formula C13H16N2O2 B2486862 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 852410-96-9

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2486862
CAS RN: 852410-96-9
M. Wt: 232.283
InChI Key: SQCUMQJOYNUQMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide" and related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. A representative example is the synthesis of similar pyrrolidine derivatives through Michael reactions, showcasing the methodologies for constructing the pyrrolidine core with good to excellent diastereoselectivity (Revial et al., 2000).

Molecular Structure Analysis

X-ray crystallography and computational chemistry methods are pivotal in elucidating the molecular structure of pyrrolidine derivatives. Studies have shown that these compounds can crystallize in various space groups, with molecules often linked by intermolecular hydrogen bonds, forming stable crystal structures (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in diverse chemical reactions, highlighting their chemical reactivity and functional group compatibility. For instance, the synthesis of novel compounds through reactions like transamination showcases the versatility of these molecules in chemical synthesis (Ostrowska et al., 1999).

Scientific Research Applications

Potential as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide, a compound structurally similar to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, has been explored for its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The compound's pyrrolidine ring adopts a well-defined envelope conformation, contributing to its potential efficacy (Tamazyan et al., 2007).

Antioxidant Activity

Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, similar to this compound, have shown potent antioxidant activities. These compounds, with various substituents, exhibited significant antioxidant effects in DPPH radical scavenging method and reducing power assay. Some derivatives displayed antioxidant activities surpassing that of ascorbic acid, indicating their potential for therapeutic applications (Tumosienė et al., 2019).

Potential as Antineoplastic Agent

The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, structurally akin to this compound, has been synthesized and evaluated for its potential as an antineoplastic agent. Its molecular structure was studied using X-ray analysis and AM1 molecular orbital methods, indicating its potential in cancer treatment (Banerjee et al., 2002).

Synthesis via Tandem Ugi 4CC/SN Cyclization

A base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, including compounds similar to this compound, was developed. This synthesis involved a tandem Ugi condensation and intramolecular substitution, demonstrating a novel synthetic route for such compounds (Zeng et al., 2013).

properties

IUPAC Name

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-9-3-5-11(6-4-9)15-8-10(13(14)17)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCUMQJOYNUQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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